molecular formula C21H23N3O3 B11325636 2-(3,5-dimethylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide

2-(3,5-dimethylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B11325636
M. Wt: 365.4 g/mol
InChI Key: SCFQKFHCTNLTAX-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of phenoxy, pyrazolyl, and acetamide functional groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction of 3,5-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.

    Coupling with Pyrazole Derivative: The phenoxyacetic acid intermediate is then coupled with a pyrazole derivative, such as 1-(4-methoxybenzyl)-1H-pyrazole-5-amine, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenoxy and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(3,5-Dimethylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial cell membranes, exhibiting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide is unique due to its combination of phenoxy, pyrazolyl, and acetamide groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C21H23N3O3/c1-15-10-16(2)12-19(11-15)27-14-21(25)23-20-8-9-22-24(20)13-17-4-6-18(26-3)7-5-17/h4-12H,13-14H2,1-3H3,(H,23,25)

InChI Key

SCFQKFHCTNLTAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=NN2CC3=CC=C(C=C3)OC)C

Origin of Product

United States

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